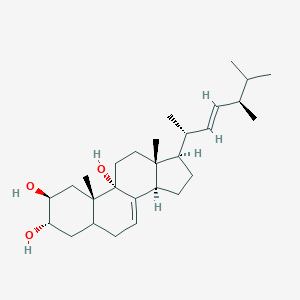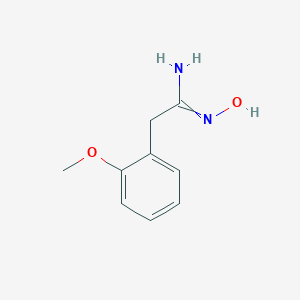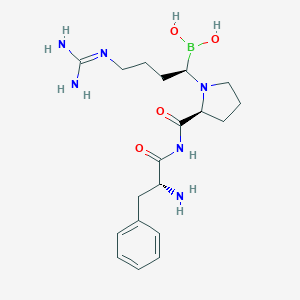![molecular formula C14H18N6O3S B238161 2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B238161.png)
2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide is a compound that has been studied for its potential use in scientific research. This compound has shown promise in various studies, and its unique properties have led to further investigation into its potential applications.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer progression.
Biochemical and physiological effects:
Studies have shown that 2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve immune function. Additionally, it has been shown to have minimal toxicity in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using 2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide in lab experiments is its unique properties and potential therapeutic applications. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide. One area of interest is its potential use in combination with other therapeutic agents for the treatment of cancer and other diseases. Additionally, more research is needed to understand its mechanism of action and potential side effects, as well as its potential use in other scientific research applications.
Synthesis Methods
The synthesis of 2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide involves several steps. One common method involves the reaction of 2,6-dimethoxybenzoyl chloride with 2-propyl-5-amino-1,3,4-tetrazole-5-thiol. The resulting product is then purified to obtain the final compound.
Scientific Research Applications
2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide has been studied for its potential use in various scientific research applications. One area of interest is its potential as a therapeutic agent for various diseases. Studies have shown that this compound has anti-inflammatory and anti-cancer properties, and it has been investigated for its potential use in the treatment of cancer, arthritis, and other inflammatory diseases.
properties
Product Name |
2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide |
|---|---|
Molecular Formula |
C14H18N6O3S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[(2-propyltetrazol-5-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H18N6O3S/c1-4-8-20-18-13(17-19-20)16-14(24)15-12(21)11-9(22-2)6-5-7-10(11)23-3/h5-7H,4,8H2,1-3H3,(H2,15,16,18,21,24) |
InChI Key |
OCFKXQNYQGEHDD-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=S)NC(=O)C2=C(C=CC=C2OC)OC |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=S)NC(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)


![3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B238109.png)


![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B238116.png)




![N-{4-[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide](/img/structure/B238143.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B238146.png)